

Improving the specificity of alternative complement pathway assays

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Technical Support Center: Alternative Complement Pathway Assays

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity and reliability of their alternative complement pathway (AP) assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an ELISA-based alternative pathway functional assay? A1: ELISA-based AP assays, such as the Wieslab® assay, use microtiter wells coated with a specific activator of the alternative pathway, like lipopolysaccharide (LPS).[1][2] When serum is added, the AP is activated, leading to the formation of the C5b-9 membrane attack complex (MAC).[3] The assay quantifies this activation by using a labeled antibody that detects a unique neoantigen exposed on the C5b-9 complex.[3] The amount of C5b-9 generated is directly proportional to the functional activity of the alternative pathway.[3]

Q2: How does the hemolytic (AH50) assay measure alternative pathway function? A2: The AH50 assay measures the ability of a serum sample to lyse non-sensitized rabbit red blood cells (erythrocytes).[4][5] Rabbit erythrocytes are used because they do not effectively bind human Factor H, a key negative regulator of the AP, thus allowing for pathway activation on their surface.[1][4] The assay is performed in a buffer containing magnesium and EGTA, which chelates calcium to block the classical pathway while providing the necessary magnesium for







the AP.[5] The result is typically reported as the serum dilution required to achieve 50% hemolysis (AH50).[6]

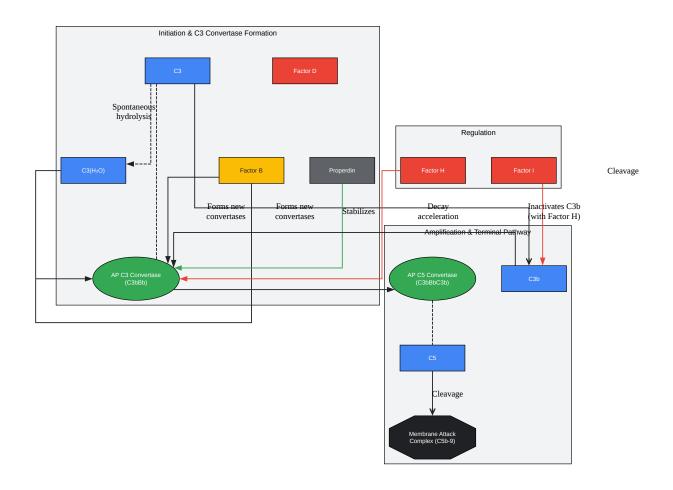
Q3: Why is proper sample handling critical for AP functional assays? A3: Complement proteins are sensitive to degradation, and improper handling can lead to falsely low results.[7] Functional assays require complement-preserved serum.[8] It is crucial to allow blood to clot on ice and to centrifuge at 4°C, freezing the serum within 30 minutes of centrifugation.[7] Anticoagulants like EDTA must be avoided as they chelate the divalent cations (Mg²+) necessary for AP activation.[9] Repeated freeze-thaw cycles should also be avoided.[10]

Q4: What do low C3 levels with normal C4 levels indicate? A4: A pattern of decreased C3 levels with normal C4 levels suggests specific activation of the alternative pathway.[4] The classical pathway requires C4 for activation, so its normal level points away from classical pathway consumption. Since the AP consumes C3 directly, isolated low C3 is a common indicator of AP-mediated diseases.[4]

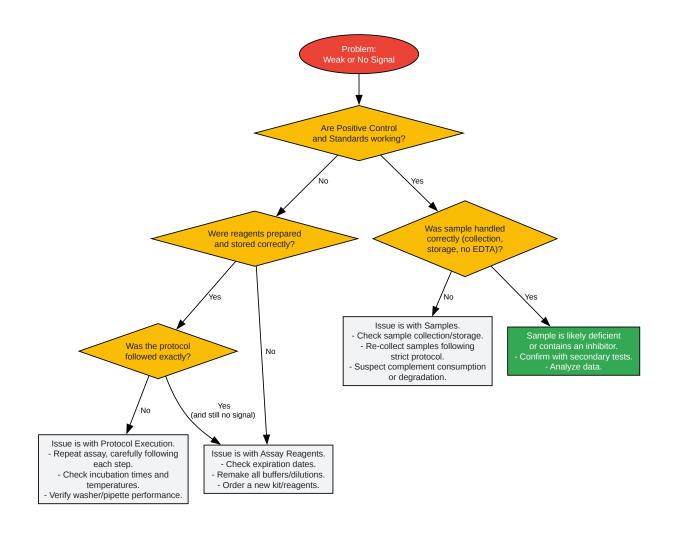
Q5: Can these assays distinguish between a component deficiency and pathway dysregulation? A5: Functional assays like AH50 and AP ELISA are excellent screening tools for both component deficiencies and dysregulation.[7][11] An absent or very low result can indicate a deficiency in one of the AP components (Factor B, Factor D, Properdin) or terminal components (C3, C5-C9).[1][7] It can also indicate consumption due to over-activation, for instance, from autoantibodies like C3 Nephritic Factors (C3NeF) that stabilize the C3 convertase.[4][12] Further specific component measurements are needed to differentiate the exact cause.

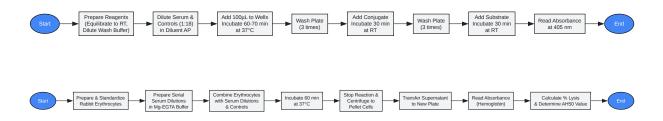
Alternative Complement Pathway Diagram













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